molecular formula C19H23Cl2N3O4 B2370165 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride CAS No. 1215852-58-6

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride

Cat. No.: B2370165
CAS No.: 1215852-58-6
M. Wt: 428.31
InChI Key: OCSOXRUBDIOACH-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a nitrophenoxy group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using nucleophilic substitution reactions.

    Attachment of Nitrophenoxy Group: The final step involves the attachment of the 4-nitrophenoxy group to the piperazine ring through etherification reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation may produce corresponding oxides.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride
  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol hydrochloride

Uniqueness

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride is unique due to the presence of both a chlorophenyl and a nitrophenoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4.ClH/c20-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(24)14-27-19-6-4-16(5-7-19)23(25)26;/h1-7,12,18,24H,8-11,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSOXRUBDIOACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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